![molecular formula C25H22FNO4 B565753 (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid CAS No. 1187966-93-3](/img/no-structure.png)

(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

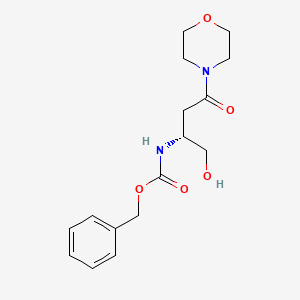

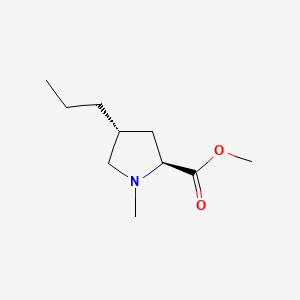

(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid, also known as (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid, is a useful research compound. Its molecular formula is C25H22FNO4 and its molecular weight is 419.452. The purity is usually 95%.

BenchChem offers high-quality (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activities and Molecular Mechanisms

Research into compounds with specific structures often aims to elucidate their pharmacological activities and molecular mechanisms, particularly in relation to anti-inflammatory and antimicrobial properties. For example, studies on gallic acid have highlighted its potent anti-inflammatory properties, exploring its chemical characteristics, pharmacokinetics, toxicity, and mechanisms of action, including the modulation of MAPK and NF-κB signaling pathways (Bai et al., 2020).

Environmental Behavior and Toxicity

Investigations into the occurrence, fate, and behavior of chemical compounds in the environment, such as parabens, are crucial. These studies provide insights into their biodegradability, ubiquity in surface water and sediments, and potential as weak endocrine disruptors (Haman et al., 2015).

Antimicrobial and Antioxidant Properties

The search for natural compounds with therapeutic roles often leads to the discovery of substances with antioxidant, antibacterial, hepatoprotective, and neuroprotective properties. Chlorogenic acid (CGA), for example, has been found to modulate lipid metabolism and glucose, suggesting potential applications in treating metabolic disorders (Naveed et al., 2018).

Synthetic Protocols in Drug Development

Synthetic protocols for complex chemical compounds are essential for drug development, highlighting the importance of understanding the synthesis, structure, and applications of such compounds. Studies in this area often focus on the development of novel synthetic methods that could be applied to a wide range of pharmacologically important compounds (Mazimba, 2016).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid involves the following steps: protection of the hydroxyl groups, addition of the cyclopropyl group, formation of the benzo[k]phenanthridine ring system, and final deprotection and hydrolysis of the protected intermediates.", "Starting Materials": [ "L-(-)-Tartaric acid", "2,4-Dihydroxybenzoic acid", "Ethyl acetoacetate", "Benzaldehyde", "Cyclopropane carboxylic acid", "1,3-Dibromo-5-fluorobenzene", "Sodium borohydride", "Palladium on carbon" ], "Reaction": [ "Protection of the hydroxyl groups of L-(-)-Tartaric acid with tert-butyldimethylsilyl chloride and imidazole", "Condensation of the protected tartaric acid with ethyl acetoacetate and benzaldehyde to form the corresponding diester", "Reduction of the diester with sodium borohydride to yield the corresponding diol", "Protection of the diol with tert-butyldimethylsilyl chloride and imidazole", "Addition of cyclopropane carboxylic acid to the protected diol using N,N'-carbonyldiimidazole as a coupling agent", "Dehydration of the resulting cyclopropane diester with thionyl chloride to form the corresponding cyclopropane ketone", "Formation of the benzo[k]phenanthridine ring system by reacting the cyclopropane ketone with 2,4-dihydroxybenzoic acid and 1,3-dibromo-5-fluorobenzene in the presence of palladium on carbon", "Deprotection of the intermediate with tetra-n-butylammonium fluoride to yield the final product, (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid." ] } | |

CAS RN |

1187966-93-3 |

Product Name |

(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid |

Molecular Formula |

C25H22FNO4 |

Molecular Weight |

419.452 |

IUPAC Name |

(3R,5S)-5-(6-cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid |

InChI |

InChI=1S/C25H22FNO4/c26-14-7-8-16-18(9-14)19(22(29)10-15(28)11-23(30)31)12-20-24(16)17-3-1-2-4-21(17)27-25(20)13-5-6-13/h1-4,7-9,12-13,15,22,28-29H,5-6,10-11H2,(H,30,31)/t15-,22+/m1/s1 |

InChI Key |

JEAIZQYPWPSXQH-QRQCRPRQSA-N |

SMILES |

C1CC1C2=NC3=CC=CC=C3C4=C5C=CC(=CC5=C(C=C24)C(CC(CC(=O)O)O)O)F |

synonyms |

(βR,δS)-6-Cyclopropyl-10-fluoro-β,δ-dihydroxybenzo[k]phenanthridine-8-pentanoic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

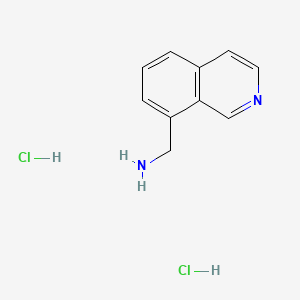

![4-{[(2R)-4-(Morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide](/img/structure/B565672.png)

![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)